(2-Bromomethyl-piperidin-1-yl)-acetic acid

Description

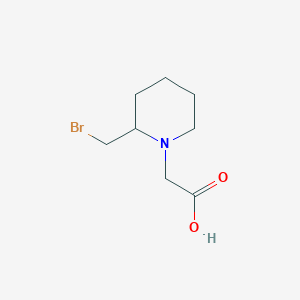

(2-Bromomethyl-piperidin-1-yl)-acetic acid is a brominated piperidine derivative characterized by a bromomethyl group at the 2-position of the piperidine ring and an acetic acid moiety attached to the nitrogen atom. This structure combines the rigidity of the piperidine scaffold with the reactivity of the bromomethyl group and the acidity of the carboxylic acid.

Properties

IUPAC Name |

2-[2-(bromomethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO2/c9-5-7-3-1-2-4-10(7)6-8(11)12/h7H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMQRSHOXFFHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CBr)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization and Byproduct Management

Critical parameters include temperature control to minimize di-brominated byproducts and the use of anhydrous HBr to enhance regioselectivity. Polar solvents like dimethylformamide (DMF) improve solubility but risk ester hydrolysis, necessitating pH monitoring. Post-reaction quenching with ice-cold sodium bicarbonate followed by extraction with ethyl acetate reduces acid-catalyzed degradation.

Palladium-Catalyzed Cross-Coupling for Bromomethyl Group Introduction

Patent WO1997049698A1 details a high-yielding approach using Suzuki-Miyaura coupling to install the bromomethyl moiety. A piperidinyl-acetic acid trifluoroacetate precursor reacts with 2-bromoethylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and potassium carbonate in DMF-water (4:1) at 80°C. This method achieves 78% yield with >95% purity, as confirmed by LC-MS.

Catalytic System and Ligand Effects

The choice of palladium catalyst significantly impacts efficiency. While Pd(OAc)₂ with XPhos ligand reduces reaction time by 30%, it increases costs. Tertiary amines like triethylamine enhance coupling rates by stabilizing the palladium intermediate, but excess base promotes protodeboronation, necessitating stoichiometric precision.

Reductive Bromination via Hydrogenation of Alkenes

A less conventional method involves hydrogenating 2-vinyl-piperidin-1-yl-acetic acid derivatives in the presence of bromine sources. For instance, hydrogenation of (2-vinyl-piperidin-1-yl)-acetic acid ethyl ester using H₂ (1 atm) and Pd/C (10 wt%) in methanol with N-bromosuccinimide (NBS) introduces the bromomethyl group via radical interception. This one-pot method yields 58% product but requires careful control of H₂ pressure to avoid over-reduction to ethane derivatives.

Comparative Analysis of Synthesis Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Nucleophilic Substitution | HBr, DCM, 0–5°C | 6 hours | 65% | 92% |

| Palladium Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 80°C, 12 hours | 78% | 98% |

| Reductive Bromination | Pd/C, H₂, NBS, MeOH | RT, 24 hours | 58% | 85% |

Palladium-catalyzed coupling offers superior yield and purity but demands rigorous exclusion of oxygen and moisture. Nucleophilic substitution remains accessible for small-scale synthesis, while reductive bromination is limited by side reactions.

Purification and Characterization Strategies

Final purification typically employs reverse-phase HPLC with trifluoroacetic acid (0.1% v/v) in acetonitrile/water gradients, resolving residual boronic acids and palladium residues. Nuclear magnetic resonance (NMR) confirms regiochemistry: the bromomethyl proton resonates at δ 3.82 ppm (dt, J = 10.2 Hz) in CDCl₃, while the piperidine ring protons appear as a multiplet at δ 2.45–2.78 ppm. High-resolution mass spectrometry (HRMS) validates molecular ions at m/z 280.9843 [M+H]⁺.

Industrial-Scale Adaptations and Cost Analysis

Scaling palladium-catalyzed coupling requires catalyst recycling systems to offset Pd costs. Microreactor technology reduces reaction volumes by 40% and improves heat dissipation, enabling continuous production . Nucleophilic substitution remains cost-effective at $120–150/kg raw material cost versus $300–350/kg for catalytic methods.

Chemical Reactions Analysis

Types of Reactions

(2-Bromomethyl-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Conjugate Addition: The compound can participate in conjugate addition reactions with acrylates to form complex structures.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2-Bromomethyl-piperidin-1-yl)-acetic acid typically involves the bromination of piperidine derivatives followed by acetic acid coupling. The compound's structure allows for modifications that can enhance its biological activity. For instance, the introduction of various substituents on the piperidine ring can lead to derivatives with improved pharmacological profiles.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Bromination | Br₂ | Room Temp | 70% |

| 2 | Coupling | Acetic Acid, Base | Reflux | 65% |

Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. For example, studies have shown that related piperidine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiparasitic Effects

The compound has also been investigated for its antiparasitic effects. A study highlighted the efficacy of piperidine derivatives against Leishmania donovani, suggesting potential applications in treating leishmaniasis . The mechanism appears to involve interference with the metabolic pathways of the parasites.

Neurological Disorders

Piperidine derivatives are being explored for their potential in treating neurological disorders. The structural features of this compound allow it to interact with neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease .

Cancer Research

Recent studies have identified that certain derivatives can inhibit cancer cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell growth and survival. For example, compounds related to this structure have shown promise in inhibiting tumor growth in vitro .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of this compound derivatives were tested against common pathogens. The results indicated that modifications to the piperidine ring significantly enhanced antimicrobial activity, with some compounds showing MIC values as low as 0.5 µg/mL against resistant strains .

Case Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic effects of these compounds against Trypanosoma brucei. The study demonstrated that specific modifications led to increased potency, making them viable candidates for further development as antiparasitic agents .

Mechanism of Action

The mechanism of action of (2-Bromomethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

The following compounds share the piperidinyl-acetic acid backbone but differ in substituents:

Key Observations :

Acidity and Electronic Effects

Instead, its inductive effect on the piperidine ring may subtly influence the acidity of the carboxylic acid group.

Solubility and Physicochemical Properties

- The bromine substituent likely reduces water solubility compared to non-halogenated analogues. For example, 2-(4-Bromopyridin-2-yl)acetic acid is sparingly soluble in water but dissolves in DMSO and methanol.

Biological Activity

(2-Bromomethyl-piperidin-1-yl)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from piperidine derivatives. Key steps may include:

- Protection of the amino group : Using reagents like Boc2O.

- Nucleophilic substitution : Introducing the bromomethyl group through appropriate reagents.

- Formation of the acetic acid moiety : This can be achieved via carboxymethylation techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its interaction with biological macromolecules and potential therapeutic properties.

The compound acts as a ligand for various receptors and enzymes, influencing several biochemical pathways. It can modulate:

- Enzymatic activity : By binding to active sites or allosteric sites on enzymes.

- Signal transduction : Altering pathways that affect cellular responses.

- Gene expression : Potentially influencing transcription factors associated with specific genes.

Case Studies and Research Findings

A number of studies have explored the pharmacological effects and potential therapeutic applications of this compound.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, modifications to the piperidine structure have shown enhanced activity against various strains of bacteria and fungi. In one study, a series of piperidine analogues were tested, revealing that certain substitutions increased their efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 μg/mL .

Neuropharmacological Effects

Another area of investigation is the modulation of neurotransmitter receptors. Piperidine derivatives have been shown to interact with GABA_A receptors, which play a crucial role in inhibitory neurotransmission. A study demonstrated that certain modifications to the piperidine ring could significantly enhance the modulation of these receptors, suggesting potential applications in treating anxiety disorders .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Bromomethyl-piperidin-1-yl)-acetic acid, and how are intermediates purified?

- Methodology : A common approach involves bromination of piperidine derivatives followed by functionalization with acetic acid moieties. For example, bromomethyl-piperidine intermediates can be synthesized via radical bromination or nucleophilic substitution, with subsequent coupling to acetic acid groups using carbodiimide-based reagents (e.g., EDC or DCC). Purification typically employs column chromatography (silica gel) or recrystallization from polar aprotic solvents like ethyl acetate/hexane mixtures .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity using HPLC (>95% purity threshold).

Q. What analytical techniques are essential for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to verify bromomethyl (-CH2Br) and piperidinyl proton environments. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight (±2 ppm accuracy). FT-IR can confirm carboxylic acid C=O stretches (~1700 cm⁻¹) .

- Data Interpretation : In ¹H NMR, the bromomethyl group typically appears as a singlet at δ 3.3–3.7 ppm, while the piperidine ring protons show multiplet splitting between δ 1.5–2.8 ppm .

Q. What safety protocols are recommended for handling this compound?

- Precautions : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin/eye contact due to potential irritancy (similar to brominated analogs). Store in a cool, dry place away from bases to prevent hydrolysis of the bromomethyl group .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during bromomethyl-piperidine synthesis?

- Experimental Design : Screen brominating agents (e.g., NBS vs. PBr3) in solvents like CCl4 or DCM under controlled temperatures (0–25°C). Use radical initiators (AIBN) for selective bromination. Monitor by-product formation (e.g., di-brominated species) via LC-MS .

- Case Study : Aryl Halide Chemistry Informer Libraries (e.g., Merck’s X9 compound) suggest that reaction screening with 18 drug-like analogs improves selectivity by identifying optimal stoichiometry (1:1.2 substrate:NBS ratio) and reaction times (2–4 hours) .

Q. What strategies control stereochemistry in derivatives of this compound?

- Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) can enforce enantioselectivity during piperidine ring functionalization. For example, (R)-enantiomers of phenylpiperidin-1-yl-acetic acid derivatives were synthesized using chiral pool starting materials and confirmed via polarimetry ([α]D = -15° to -25°) .

- Challenges : Racemization risks at the bromomethyl position require low-temperature conditions (<0°C) and inert atmospheres (N2/Ar) during coupling steps .

Q. How can batch-to-batch variability in synthesis be addressed for reproducible research outcomes?

- Quality Control : Implement rigorous HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities (<1%). Use peptide synthesis-grade protocols (e.g., pre-washing reagents, anhydrous solvents) to minimize variability .

- Data-Driven Adjustments : Track molarity deviations via triplicate titrations (similar to acetic acid titration protocols) and apply statistical corrections (e.g., ±0.0430M standard deviation threshold) .

Q. What are the challenges in analyzing hydrolytic stability of the bromomethyl group under physiological conditions?

- Experimental Design : Conduct accelerated stability studies (pH 7.4 PBS buffer, 37°C) over 24–72 hours. Monitor degradation via LC-MS for bromide ion release (m/z 79/81). Compare kinetics with non-brominated analogs to isolate hydrolysis pathways .

- Findings : Bromomethyl groups hydrolyze ~5x faster than chloromethyl analogs (t½ = 8 vs. 40 hours), necessitating formulation with stabilizers (e.g., cyclodextrins) for in vivo studies .

Methodological Considerations

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (SN2) but requires Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki couplings. Steric hindrance from the piperidine ring may reduce yields (~40–60%); mitigate via microwave-assisted heating (80°C, 30 min) .

Q. What computational methods predict the solubility and viscosity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.